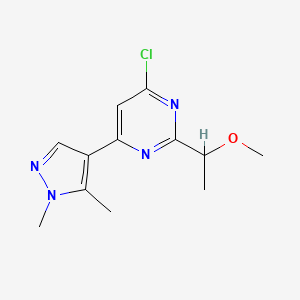
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the pyrimidine intermediate with a suitable hydrazine derivative, such as 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, under reflux conditions.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.
Substitution: The chloro group at the 4-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the 1,5-dimethyl substitution on the pyrazole ring.
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the 2-(1-methoxyethyl) substitution on the pyrimidine ring.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring entirely.
Uniqueness
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the 1,5-dimethyl-1H-pyrazol-4-yl and 2-(1-methoxyethyl) substitutions
Propiedades
Fórmula molecular |
C12H15ClN4O |
|---|---|
Peso molecular |
266.73 g/mol |
Nombre IUPAC |
4-chloro-6-(1,5-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-9(6-14-17(7)3)10-5-11(13)16-12(15-10)8(2)18-4/h5-6,8H,1-4H3 |
Clave InChI |
XKGVRRVZAMTANC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


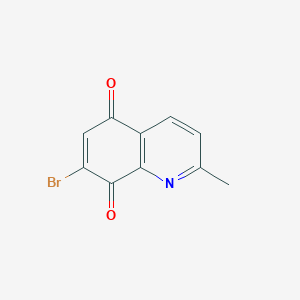
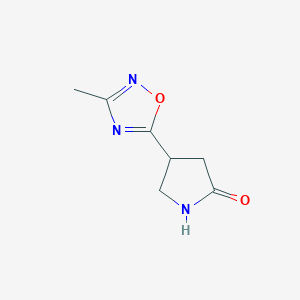

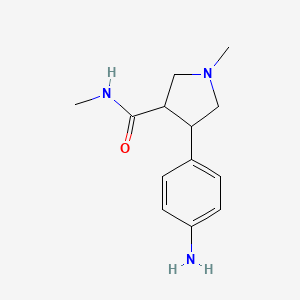
![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)

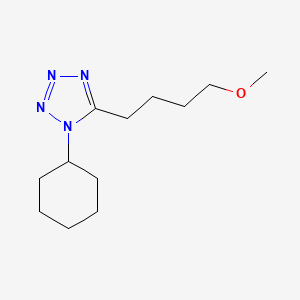
![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)






